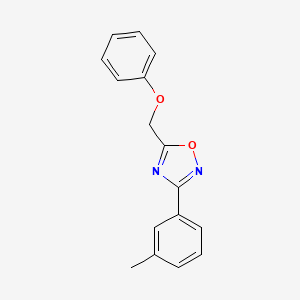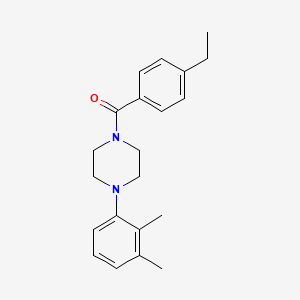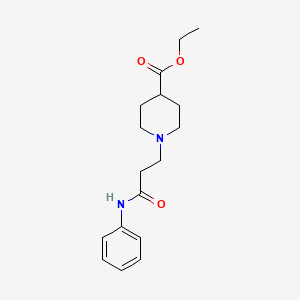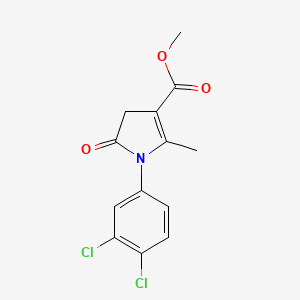
3-(3-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chlorides and hydrazine. This method has been demonstrated to be straightforward, with mild conditions and good yields, particularly for symmetrically 2,5-disubstituted 1,3,4-oxadiazoles (Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These compounds exhibit interesting spectral properties, such as solvatochromism, which is the change in color with the solvent polarity, indicating a strong interaction between the molecular structure and the solvent environment (Kakanejadifard et al., 2014).
Chemical Reactions and Properties
1,2,4-Oxadiazoles undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can participate in reactions to form thiazoles, demonstrating their reactivity and potential for generating diverse chemical structures (Paepke et al., 2009).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazoles, such as melting points and solubility, are influenced by their molecular structure. For example, the introduction of alkoxy groups can significantly alter these properties, affecting their solubility and phase behavior (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles are characterized by their luminescence and electrochemical behaviors. These compounds exhibit high quantum yields in both polar and nonpolar solvents, making them interesting for applications in materials science. The presence of substituents, such as hydroxyphenyl groups, can further modulate their luminescent properties, as seen in the high quantum yield of certain 1,3,4-oxadiazole derivatives (Mikhailov et al., 2020).
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-6-5-7-13(10-12)16-17-15(20-18-16)11-19-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSYGYNXUIYPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650022.png)
![8-(pyrimidin-2-ylmethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5650036.png)





![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5650081.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5650084.png)

![N-[3-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5650097.png)
![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5650104.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine](/img/structure/B5650111.png)